molecular formula C12H11NO B1348650 4-(4-Methoxyphenyl)pyridine CAS No. 5938-16-9

4-(4-Methoxyphenyl)pyridine

Katalognummer B1348650
CAS-Nummer: 5938-16-9
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: BDXPUDLCSHDVGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 4-(4-Dimethylaminophenyl)pyridine derivatives, which are structurally similar to 4-(4-Methoxyphenyl)pyridine, were synthesized and tested for antimicrobial activity .
  • Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
  • Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .

Anticancer Activity

  • Scientific Field : Biomedical Research .
  • Application Summary : Two series of pyrazolo[3,4-b]pyridine derivatives, which include 4-(4-Methoxyphenyl)pyridine, were synthesized and evaluated for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines .
  • Methods of Application : The compounds were synthesized and their anti-cancer potency was evaluated .
  • Results : Compound 9a showed the highest anticancer activity with IC50 = 2.59 µM against Hela when compared with doxorubicin (IC50 = 2.35 µM). Compound 14g revealed cytotoxicity IC50 = 4.66 and 1.98 µM towards MCF7 and HCT-116 compared to doxorubicin with IC50 = 4.57 and 2.11 µM, respectively .

Fungi/Bactericidal Activities

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for fungi/bactericidal activity .
  • Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
  • Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .

Self-Assembly and Surface Reactions

  • Scientific Field : Surface Chemistry .
  • Application Summary : Molecular architectures (Kagome networks, coordinated/covalent dimers and branched coordination chains) via self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine are found to be sensitive to the underlying metallic surfaces .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study did not provide specific details on the results or outcomes obtained .

Antiviral Activities

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antiviral activities .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study did not provide specific details on the results or outcomes obtained .

Antidiabetic Activities

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antidiabetic activities .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study did not provide specific details on the results or outcomes obtained .

Safety And Hazards

The safety data sheet for “4-(4-Methoxyphenyl)pyridine” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects5.


Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPUDLCSHDVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345335
Record name 4-(4-Methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyridine

CAS RN

5938-16-9
Record name 4-(4-Methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxybenzene boronic acid (2 g, 13.15 mmol), 4-bromopyridine hydrochloride (3.84 g, 19.72 mmol), diphenylphosphinobutylpalladium (II) dichloride (100 mg), dimethoxyethane (50 ml) and 2M sodium carbonate solution (30 ml) were stirred at 85° C. for 1.5 hours under a nitrogen atmosphere. The solution was allowed to cool to ambient temperature, diluted with ethyl acetate (150 ml) and washed with water (150 ml). The aqueous layer was extracted with ethyl acetate (2×100 ml). The combined organic layers were dried over sodium sulphate and the solvents were removed leaving a white solid, which was chromatographed on silica gel in 70-100% ethyl acetate/hexane giving the title compound as a white solid (1.95 g, 80%). 1H NMR (250 MHz, CDCl3) δ 8.66-8.63 (2H, d, J=6.2 Hz), 7.63-7.59 (2H, d, J=9.0 Hz), 7.50-7.47 (2H, d, J=6.2 Hz), 7.03-6.99 (2H, d, J=9.0 Hz), and 3.87 (3H, s). m/z (ES+) 186 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
diphenylphosphinobutylpalladium (II) dichloride
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-methoxyphenylmagnesium bromide, prepared from 4-bromoanisole (150 g 0.80 mol) and magnesium (20 g, 0.83 mol) in dry tetrahydrofuran (300 mL) is filtered, cooled to −10° C. and added cautiously to a stirred mixture of bis-(triphenylphosphine)nickel (II) chloride (1.5 g 2.25 mmol) and 4-bromopyridine hydrochloride (65 g, 0.334 mol) in dry tetrahydrofuran (300 mL) at 10° C. under an argon atmosphere. After 50% of the Grignard reagent had been added a vigorous, exothermic reaction sets in and the temperature of the mixture is maintained between 50 and 60° C. throughout the rest of the addition by employing an ice-methanol cooling bath. When the addition is complete the mixture is stirred for 60 min at 50° C. The solvent is evaporated off under reduced pressure to yield a residue which is treated with t-butylmethylether (500 mL) and extracted with hydrochloric acid (3×300 mL of 5M). The combined extracts are washed (t-butylmethylether), basified (aqueous NaOH) and extracted with t-butylmethylether (4×300 mL). The combined extracts are dried (Na2SO4) and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from t-butylmethylether-cyclohexane to give 4-(4-methoxyphenyl)pyridine as a colourless crystalline solid, m.p. 94-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxyphenyl)pyridine

Citations

For This Compound
188
Citations
M Al-Refai, MM Ibrahim, A Geyer, M Marsch… - Journal of Chemical …, 2016 - Springer
The title compound was prepared by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium …
Number of citations: 11 link.springer.com
M Al-Refai, MM Ibrahim, M Nurul Azmi, H Osman… - Molecules, 2019 - mdpi.com
A series of 2-methoxypyridine-3-carbonitrile (5a–i)-bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones (4a–i) with malononitrile in …
Number of citations: 7 www.mdpi.com
SK Mohamed, JT Mague, M Akkurt, EA Bakhite… - IUCrData, 2017 - scripts.iucr.org
The asymmetric unit of the title compound, C18H15N3O2S, comprises two independent molecules, which differ primarily in the orientations of the acetyl and p-anisyl substituents, each …
Number of citations: 1 scripts.iucr.org
H Adebisi - 2022 - search.proquest.com
Pyridine-containing heterocyclic compounds are a significant family of heterocycles with strong biological characteristics that can be used in industrial and pharmaceutical chemical …
Number of citations: 0 search.proquest.com
EA Bakhite, JT Mague, M Akkurt, SK Mohamed… - IUCrData, 2017 - iucrdata.iucr.org
In the title molecule, C19H17N3O3S, the bicyclic core is planar [maximum deviation = 0.0205 (1) Å] In the crystal, the molecules stack along the a-axis direction through π–π-stacking …
Number of citations: 6 iucrdata.iucr.org
FI Hanafy - European Journal of Chemistry, 2011 - eurjchem.com
Some new pyrido[2,3- d ]pyrimidine derivatives ( 3a-c ) were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide. 7-methoxy-5-(4-methoxy …
Number of citations: 38 www.eurjchem.com
A Hilgeroth, U Baumeister, FW Heinemann - Journal of molecular structure, 1999 - Elsevier
X-ray crystal structures of dimerizing 4-aryl-1,4-dihydropyridines and their solid-state irradiation products, either antidimers or cage dimers, were determined to investigate their …
Number of citations: 11 www.sciencedirect.com
G Pemawat, GL Talesara - iranjoc.qaemshahr.iau.ir
Synthesis of N-ethoxyphthalimide derivatized 3-{[7-(2, 4-dichlorophenyl)-5-(4-methoxyphenyl)] pyrido [2, 3-d] pyrimidin-4-yl}-2-substituted-imidazolidin-4-one (7a-e) are described. 2-…
Number of citations: 3 iranjoc.qaemshahr.iau.ir
S Doopam - 2022 - search.proquest.com
A multicomponent reaction (MCR) is a process in which three or more easily accessible components are combined in a single reaction vessel to produce a final product displaying …
Number of citations: 0 search.proquest.com
AM Petrosyan - Հայաստանի քիմիական հանդես. Chemical Journal of …, 2014 - ՀՀ ԳԱԱ
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.